molecular formula C11H16N2OS B3019361 N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 923216-06-2

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B3019361
CAS No.: 923216-06-2
M. Wt: 224.32
InChI Key: TWKQNGCHWLNHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide and its derivatives have shown potential in antimicrobial and anticancer activities. A study by Cakmak et al. (2022) found that N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exhibited effective antibacterial activity against several microorganisms, and molecular docking studies suggested its binding with a lung cancer protein. This highlights its potential use in antimicrobial and cancer research (Cakmak et al., 2022).

Harishkumar et al. (2018) synthesized novel derivatives of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline and found them to exhibit considerable growth inhibition of human cancer cell lines, suggesting their potential as anticancer agents (Harishkumar et al., 2018).

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) conducted a study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds blocked the formation of blood vessels in vivo and exhibited DNA cleavage activities, indicating their potential in anti-angiogenic and cytotoxic effects as anticancer agents (Kambappa et al., 2017).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including those with piperidine-4-carboxamide derivatives, showed enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests their potential application in pharmacology and enzyme inhibition research (Cetin et al., 2021).

HIV-1 Reverse Transcriptase Inhibition

Tang et al. (2010) explored piperidine-4-yl-aminopyrimidine derivatives as inhibitors of non-nucleoside reverse transcriptase in HIV-1. These compounds demonstrated potent activity against wild-type HIV-1 and resistant mutant viruses, highlighting their potential in HIV-1 treatment research (Tang et al., 2010).

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a piperidine-4-carboxamide derivative. This compound is useful for imaging reactive microglia and their contribution to neuroinflammation in vivo, providing insights into various neuropsychiatric disorders and CNS malignancies (Horti et al., 2019).

Future Directions

Piperidine-4-carboxamide analogs inhibit cytomegalovirus with high selectivity and are additive with GCV. Their activity in primary human hepatocytes suggests they may be active in vivo and should be further developed for CMV therapeutics .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKQNGCHWLNHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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